Synthesis and Characterization of Atazanavir-d5: A Technical Guide
Synthesis and Characterization of Atazanavir-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, analytical characterization, and relevant data. The inclusion of deuterated internal standards like Atazanavir-d5 is crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies.[1]
Introduction to Atazanavir and Isotopic Labeling
Atazanavir is an azapeptide protease inhibitor that selectively inhibits the viral protease, preventing the cleavage of Gag and Gag-Pol polyproteins, which are essential for the maturation of infectious HIV-1 virions.[2][3] Atazanavir is a cornerstone of highly active antiretroviral therapy (HAART).[4] The introduction of deuterium atoms into drug molecules, a process known as isotopic labeling, can alter the metabolic profile of the drug, often leading to a longer half-life and improved pharmacokinetic properties.[5] Deuterated analogs, such as Atazanavir-d5, are invaluable as internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties and distinct mass.[1][6][7]
Synthesis of Atazanavir-d5
The synthesis of Atazanavir-d5 can be adapted from established synthetic routes for Atazanavir.[2][8] A common strategy involves the coupling of a chiral epoxide intermediate with a hydrazine derivative, followed by further coupling reactions.[2][9] For the synthesis of Atazanavir-d5, a deuterated starting material is introduced. This guide outlines a plausible synthetic approach using a deuterated benzylhydrazine derivative.
Proposed Synthetic Pathway
A convergent synthesis approach is proposed, starting from commercially available deuterated precursors. The key steps involve the synthesis of a deuterated biaryl-hydrazine unit, which is then coupled with the remaining part of the molecule.[8]
dot
Caption: Proposed synthesis workflow for Atazanavir-d5.
Experimental Protocols
Protocol 1: Synthesis of 4-(Pyridin-2-yl-d5)benzaldehyde
-
To a degassed solution of 2-Bromopyridine-d5 and 4-formylphenylboronic acid in a suitable solvent mixture (e.g., toluene/ethanol), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or HPLC.
-
After cooling, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(Pyridin-2-yl-d5)benzaldehyde.
Protocol 2: Synthesis of the Deuterated Hydrazine Intermediate
-
Dissolve 4-(Pyridin-2-yl-d5)benzaldehyde and tert-butyl carbazate in ethanol.
-
Stir the mixture at room temperature to form the hydrazone.
-
Reduce the hydrazone in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
-
Acidify the reaction mixture and then extract the product into an organic solvent.
-
Purify the resulting tert-butyl 2-(4-(pyridin-2-yl-d5)benzyl)hydrazine-1-carboxylate.
Protocol 3: Synthesis of Atazanavir-d5
-
React the deuterated hydrazine intermediate with a suitable chiral epoxide intermediate in an alcoholic solvent.[9]
-
After the epoxide ring-opening reaction is complete, deprotect the resulting intermediate to yield the diamino alcohol.
-
In a separate flask, activate N-(methoxycarbonyl)-L-tert-leucine with a coupling agent (e.g., HOBt, WSC) in a suitable solvent like dichloromethane.[10]
-
Add the diamino alcohol intermediate to the activated ester and stir until the peptide coupling is complete.[11]
-
Purify the crude Atazanavir-d5 by crystallization or column chromatography.
Characterization of Atazanavir-d5
A comprehensive characterization of Atazanavir-d5 is essential to confirm its identity, purity, and structure. The following analytical techniques are typically employed.
Characterization Workflow
dot
Caption: Analytical workflow for the characterization of Atazanavir-d5.
Experimental Protocols for Characterization
Protocol 4: Purity Determination by HPLC/UPLC
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm).[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with additives like acetic acid and ammonium acetate.[6]
-
Flow Rate: Typically 0.8-1.0 mL/min.[6]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[12]
-
Procedure: Dissolve a known amount of Atazanavir-d5 in the mobile phase and inject it into the system. The purity is determined by the peak area percentage.
Protocol 5: Identity Confirmation by Mass Spectrometry
-
System: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.[6]
-
Ionization Mode: Positive ion mode.[6]
-
Multiple Reaction Monitoring (MRM): Monitor the specific mass transition for Atazanavir-d5. For Atazanavir-d5, the transition is from MH⁺ m/z 710.2 to a product ion of m/z 168.0.[6]
-
Procedure: Infuse a dilute solution of Atazanavir-d5 into the mass spectrometer or inject it through the LC system. The detection of the parent and product ions confirms the identity of the compound. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.
Protocol 6: Structural Elucidation by NMR Spectroscopy
-
System: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Procedure: Dissolve the sample in the deuterated solvent. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum will confirm the location of the deuterium labels. The overall spectra should be consistent with the structure of Atazanavir, with specific changes due to deuteration.
Protocol 7: Functional Group Analysis by FT-IR Spectroscopy
-
System: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample.
-
Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum should show characteristic peaks for the functional groups present in Atazanavir, such as N-H, C=O (amide and carbamate), and aromatic C-H stretches.
Quantitative Data Summary
The following tables summarize the key quantitative data for Atazanavir-d5.
Table 1: Physicochemical Properties of Atazanavir-d5
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₇D₅N₆O₇ | |
| Molecular Weight | 709.9 g/mol | |
| Appearance | White to Off-White Solid | |
| Storage Temperature | -20°C |
Table 2: Analytical Characterization Data for Atazanavir-d5
| Analytical Technique | Parameter | Expected/Observed Value | Reference |
| HPLC/UPLC | Purity | >95% | |
| LC-MS/MS (ESI+) | MRM Transition | m/z 710.2 → 168.0 | [6] |
| HRMS | [M+H]⁺ | Calculated: 710.49xx | |
| ¹H NMR | Chemical Shifts (δ) | Consistent with Atazanavir structure, with absence of signals for the 5 protons on the pyridine ring. | Predicted from[13][14] |
| ¹³C NMR | Chemical Shifts (δ) | Consistent with Atazanavir structure, with potential changes in signals for deuterated carbons. | Predicted from[14] |
| FT-IR | Key Vibrations (cm⁻¹) | ~3300 (N-H), ~1700 (C=O), ~1600 (aromatic C=C) |
Note: Specific NMR and IR data for Atazanavir-d5 are not widely published. The expected values are based on the known data for Atazanavir and the principles of isotopic substitution.
Conclusion
This technical guide provides a framework for the synthesis and comprehensive characterization of Atazanavir-d5. The detailed protocols and data summaries serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis. The availability of well-characterized deuterated standards like Atazanavir-d5 is paramount for the accurate and reliable bioanalytical assessment of Atazanavir in clinical and research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Safety of Twice-daily Ritonavir-boosted Atazanavir With Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir - Google Patents [patents.google.com]
- 10. Synthesis of Atazanavir - ProQuest [proquest.com]
- 11. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 12. WO2014125270A1 - Process for preparing atazanavir sulphate - Google Patents [patents.google.com]
- 13. Atazanavir(198904-31-3) 1H NMR [m.chemicalbook.com]
- 14. Atazanavir sulfate(229975-97-7) 1H NMR [m.chemicalbook.com]
